molecular formula C17H15NO3 B15043504 Methyl 4-(cinnamoylamino)benzoate

Methyl 4-(cinnamoylamino)benzoate

Cat. No.: B15043504
M. Wt: 281.30 g/mol
InChI Key: VDMAMUWHQMFKON-KPKJPENVSA-N
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Description

Methyl 4-(cinnamoylamino)benzoate is a synthetic organic compound featuring a methyl benzoate core substituted at the para position with a cinnamoylamino group. The cinnamoyl moiety consists of a phenyl ring conjugated to an acryloyl chain (C₆H₅–CH=CH–CO–), linked via an amide bond to the benzoate ester.

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

methyl 4-[[(E)-3-phenylprop-2-enoyl]amino]benzoate

InChI

InChI=1S/C17H15NO3/c1-21-17(20)14-8-10-15(11-9-14)18-16(19)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,18,19)/b12-7+

InChI Key

VDMAMUWHQMFKON-KPKJPENVSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(cinnamoylamino)benzoate typically involves the reaction of methyl 4-aminobenzoate with cinnamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cinnamoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The cinnamoyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

Methyl 4-(cinnamoylamino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(cinnamoylamino)benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit key enzymes involved in microbial metabolism. The compound’s anti-inflammatory effects could be linked to the inhibition of pro-inflammatory cytokines and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Molecular Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Type Molecular Weight* Key Properties Reference(s)
Methyl 4-(cinnamoylamino)benzoate Cinnamoylamino (aryl-acryloyl amide) ~323 g/mol Conjugated system for π-π interactions; moderate lipophilicity
Methyl 4-[(benzoylamino)methoxy]benzoate (3) Benzamidomethyl (aryl-amide ether) ~315 g/mol Ether-linked benzamide; reduced conjugation, higher polarity
Methyl 4-[2-(2,4-diaminopyrido[2,3-d]pyrimidin-5-yl)ethyl]benzoate (12) Diaminopyrido-pyrimidinyl ethyl ~410 g/mol Bulky heterocyclic substituent; potential DNA-binding or kinase inhibition
Methyl 4-(carbamoylamino)benzoate Carbamoyl (NH₂–CO–) ~194 g/mol Small polar group; high solubility, aquaporin inhibitor activity
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Quinoline-piperazine-carbonyl ~485 g/mol Extended aromatic system with piperazine linker; enhanced rigidity
Methyl 4-acetamido-2-hydroxybenzoate Acetamido (CH₃–CO–NH–) ~209 g/mol Electron-withdrawing acetyl group; potential prodrug applications
Methyl 4-[(1-methylindol-3-yl)carbamoylamino]benzoate Indole-carbamoyl ~323 g/mol Heterocyclic indole group; potential kinase or GPCR modulation

*Molecular weights estimated based on structural formulas.

Key Observations:
  • Electronic Effects: The cinnamoylamino group’s conjugated acryloyl chain enhances electron delocalization compared to benzamidomethyl (compound 3) or carbamoyl analogs . This may improve UV absorption or redox activity.
  • Steric and Solubility Profiles : Bulky substituents (e.g., compound 12, C1) reduce solubility but increase target specificity, whereas polar groups (e.g., carbamoyl) improve aqueous solubility .
  • Biological Relevance: Quinoline-piperazine derivatives (C1–C7) exhibit structural motifs common in kinase inhibitors, while carbamoyl analogs () show aquaporin-3/7 inhibition .

Biological Activity

Methyl 4-(cinnamoylamino)benzoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a cinnamoyl group attached to an amino benzoate moiety. Its chemical structure can be represented as follows:

  • Chemical Formula : C16_{16}H15_{15}NO3_{3}
  • Molecular Weight : 271.30 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological targets.

1. Antimicrobial Activity

Recent research has indicated that cinnamoyl derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds possess significant activity against a range of bacterial strains, suggesting that this compound may also demonstrate similar efficacy.

Microorganism Activity
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansVariable

This table summarizes the antimicrobial activity reported for related cinnamoyl compounds, indicating the potential for this compound to act against these pathogens.

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on human cell lines. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines, contributing to its potential as an anticancer agent.

  • Cell Lines Tested : HEK293 (human kidney), CACO2 (colon cancer)
  • Findings : Significant reduction in cell viability was observed at higher concentrations (above 10 mM), indicating dose-dependent cytotoxic effects.

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

  • Opioid Receptor Modulation : Some cinnamoyl derivatives have been shown to interact with opioid receptors, potentially influencing pain modulation and providing analgesic effects. This is particularly relevant given that certain derivatives exhibit both agonistic and antagonistic properties at mu and kappa receptors .
  • Gene Expression Modulation : The compound may affect gene expression related to stress responses in human cells, as indicated by differential expression patterns observed in treated cell lines .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of cinnamoyl derivatives found that this compound exhibited significant inhibitory effects against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 5 µg/mL, highlighting its potential as a therapeutic agent against resistant bacterial strains.

Case Study 2: Cytotoxic Effects in Cancer Research

In a cancer research context, this compound was evaluated for its cytotoxicity against breast cancer cell lines. Results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell death at concentrations as low as 10 µM after 24 hours of exposure.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Methyl 4-(cinnamoylamino)benzoate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of this compound can be approached via amide coupling reactions. For example, reacting methyl 4-aminobenzoate with cinnamoyl chloride in anhydrous dichloromethane under nitrogen atmosphere, using triethylamine as a base. Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride) and reaction temperature (0–25°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm the ester (δ ~3.9 ppm for OCH3_3), cinnamoyl (δ ~6.3–7.8 ppm for vinyl and aromatic protons), and amide (δ ~8.0 ppm for NH) groups. Compare with analogous compounds like methyl 4-(hept-5-ynoylamino)benzoate .
  • IR : Validate the amide (1650–1680 cm1^{-1}) and ester (1720–1740 cm1^{-1}) carbonyl stretches.
  • HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water mobile phase) with ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles) due to potential irritancy inferred from structurally similar brominated benzoates .
  • In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Store in airtight containers at 2–8°C, protected from light, based on stability data for methyl 4-(3-oxopropyl)benzoate .

Q. How can crystallographic data for this compound be refined using computational tools?

  • Methodological Answer :

  • Use SHELXL for structure refinement: Input .hkl files, define restraints for thermal parameters, and validate using R-factor convergence (<5%). For visualization, ORTEP-3 generates thermal ellipsoid plots, highlighting bond-length discrepancies (e.g., C=O vs. C–N distances) .
  • Compare with methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate (CCDC-1441403) for torsion angle benchmarks .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectral data be resolved?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-31G*) to simulate NMR shifts and IR spectra. Discrepancies >0.5 ppm in 1H^1H NMR may indicate conformational flexibility or solvent effects. Validate using solvent models (e.g., PCM for DMSO) .
  • For conflicting X-ray vs. DFT geometries, analyze Hirshfeld surfaces to assess intermolecular interactions (e.g., π-stacking in cinnamoyl groups) .

Q. What strategies enhance the biological activity of this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify the cinnamoyl moiety with electron-withdrawing groups (e.g., nitro) to enhance enzyme inhibition. For example, methyl 4-(3-bromo-5-chloroacetylamino)benzoate showed improved antimicrobial activity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., morpholinopropyl in chromeno-oxazine derivatives) to improve bioavailability .

Q. What advanced computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Use molecular docking (AutoDock Vina) with protein targets (e.g., COX-2 for anti-inflammatory studies). Parameterize force fields for amide and ester groups using CHARMM36.
  • Validate with MD simulations (NAMD, 100 ns) to assess binding stability, referencing similar studies on methyl 4-hydroxybenzoate derivatives .

Q. How can reaction pathways for degradation or metabolite formation be elucidated?

  • Methodological Answer :

  • Perform LC-HRMS/MS under oxidative (H2 _2O2 _2/UV) and hydrolytic (pH 1–13) conditions. Identify fragments (e.g., m/z 147 for benzoic acid) and compare with methyl 4-(dimethylamino)benzoate degradation profiles .

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